Product packaging for Oxalocrotonate(Cat. No.:CAS No. 31540-68-8)

Oxalocrotonate

货号: B12644373
CAS 编号: 31540-68-8
分子量: 158.11 g/mol
InChI 键: OOEDHTCVMHDXRH-HNQUOIGGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Context of Oxalocrotonate as a Central Metabolic Intermediate

This compound is a crucial, albeit transient, intermediate in the metabolic pathways of various microorganisms, particularly those capable of degrading aromatic compounds. These pathways are essential for the bioremediation of environmental pollutants and the global carbon cycle. Aromatic compounds, found in natural sources like lignin (B12514952) and in synthetic materials, are often broken down into simpler molecules that can enter central metabolic routes like the citric acid cycle. researchgate.netwikipedia.orgrsc.org this compound serves as a key junction in these degradative pathways, specifically within the meta-cleavage pathway of catechol and its derivatives. nih.govnih.gov

Overview of Key Enzymatic Transformations Involving this compound

The metabolism of this compound involves a series of enzymatic reactions that convert it into metabolites that can enter the Krebs cycle. The primary enzymes involved in the transformation of this compound are 4-oxalocrotonate tautomerase, 4-oxalocrotonate decarboxylase, and vinylpyruvate hydratase. nih.gov

4-Oxalocrotonate Tautomerase (4-OT): This enzyme catalyzes the isomerization of the enol form of 4-oxalocrotonate, 2-hydroxymuconate, to its α,β-unsaturated ketone isomer, 2-oxo-3-hexenedioate. wikipedia.orgontosight.ainih.gov 4-OT is a homohexameric enzyme, meaning it is composed of six identical subunits. wikipedia.orgontosight.ai It is notable for its small monomer size of just 62 amino acids and its unusual catalytic mechanism that utilizes a proline residue at the amino terminus as the active site base. wikipedia.orgnih.gov The reaction is a critical step in the degradation pathway of various aromatic compounds, including toluene (B28343) and o-xylene. wikipedia.orgebi.ac.uk

4-Oxalocrotonate Decarboxylase (4-OD): Following the tautomerase-catalyzed reaction, 4-oxalocrotonate decarboxylase acts on the product. This enzyme catalyzes the decarboxylation of 4-oxalocrotonate (specifically, (3E)-2-oxohex-3-enedioate) to produce 2-oxopent-4-enoate (B1242333) (also known as vinylpyruvate) and carbon dioxide. ontosight.aiwikipedia.orgqmul.ac.uk This reaction is a key step in the meta-cleavage pathway for the breakdown of phenols and catechols. qmul.ac.uk In some bacteria, such as Pseudomonas putida, this enzyme is found in a complex with the next enzyme in the pathway, vinylpyruvate hydratase. nih.govnih.gov

Vinylpyruvate Hydratase: This enzyme belongs to the hydrolase family and specifically to the fumarylacetoacetate hydrolase (FAH) superfamily. ontosight.ai It catalyzes the hydration of vinylpyruvate to form (4S)-4-hydroxy-2-oxopentanoate. nih.govnih.gov This stereospecific reaction is crucial for preparing the carbon skeleton for the final cleavage step. nih.gov The enzyme is often activated by divalent metal ions such as Mn²⁺. nih.gov The product, 4-hydroxy-2-oxovalerate, is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and acetaldehyde (B116499). nih.gov

These enzymatic transformations are summarized in the table below:

EnzymeSubstrateProduct(s)Function
4-Oxalocrotonate Tautomerase (4-OT)2-Hydroxymuconate (enol form of 4-oxalocrotonate)2-Oxo-3-hexenedioate (keto form of 4-oxalocrotonate)Isomerization
4-Oxalocrotonate Decarboxylase (4-OD)(3E)-2-Oxohex-3-enedioate2-Oxopent-4-enoate (Vinylpyruvate) + CO₂Decarboxylation
Vinylpyruvate Hydratase2-Oxopent-4-enoate (Vinylpyruvate)(4S)-4-Hydroxy-2-oxopentanoateHydration

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O5 B12644373 Oxalocrotonate CAS No. 31540-68-8

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

31540-68-8

分子式

C6H6O5

分子量

158.11 g/mol

IUPAC 名称

(E)-5-oxohex-2-enedioic acid

InChI

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/b3-1+

InChI 键

OOEDHTCVMHDXRH-HNQUOIGGSA-N

手性 SMILES

C(/C=C/C(=O)O)C(=O)C(=O)O

规范 SMILES

C(C=CC(=O)O)C(=O)C(=O)O

产品来源

United States

Enzymology of 4 Oxalocrotonate Tautomerase 4 Ot

Molecular Architecture and Structural Homologies of 4-OT

The enzyme 4-oxalocrotonate tautomerase (4-OT) is a crucial component in the metabolic pathway of certain bacteria that allows them to break down aromatic hydrocarbons. ebi.ac.uknih.govwikipedia.orgebi.ac.uk With a monomer size of only 62 amino acid residues, it is one of the smallest known enzyme subunits. ebi.ac.ukwikipedia.orgebi.ac.uk

Oligomeric States and Subunit Organization

The arrangement of protein subunits into a larger complex, known as the oligomeric state, is a key determinant of their function. nih.gov

In its functional form, 4-OT assembles into a homohexamer, a complex made of six identical subunits. ebi.ac.ukwikipedia.orgebi.ac.ukontosight.ainih.gov This hexameric structure can be described as a trimer of dimers, where the subunits are arranged with 32 symmetry. nih.govnih.govrcsb.orgacs.org The total molecular weight of the hexamer is approximately 41 kDa. nih.gov This organization is crucial as the active site of the enzyme is formed by amino acid residues from multiple subunits. ebi.ac.ukwikipedia.orgebi.ac.uk

While the canonical 4-OT from Pseudomonas putida mt-2 is a homohexamer, other oligomeric states exist within the broader 4-OT family. nih.govnih.gov Some homologues of 4-OT form heterohexamers, which are composed of different types of subunits. nih.govacs.org Additionally, trimeric forms of 4-OT have been discovered. nih.govnih.govacs.orgfigshare.com

Interestingly, some of these trimers exhibit asymmetry, where one of the three monomers is oriented differently from the other two. nih.govacs.orgfigshare.com This results in three unique interfaces between the protein subunits. nih.govacs.org Engineered variants have been created to study these different oligomeric states. For instance, an "unfused" variant of a trimeric 4-OT, where the covalent bond between two domains was broken, still formed an asymmetric oligomer, suggesting that the asymmetry is an inherent property of the subunit interactions. nih.govosti.gov

Oligomeric States of 4-Oxalocrotonate Tautomerase and its Homologues
Oligomeric StateDescriptionExample
Homomultimer (Hexamer)Composed of six identical subunits, often arranged as a trimer of dimers. ebi.ac.ukwikipedia.orgebi.ac.ukontosight.ainih.govnih.govrcsb.orgacs.org4-OT from Pseudomonas putida mt-2. nih.gov
Asymmetric TrimerComposed of three subunits where one is flipped 180° relative to the other two, creating unique interfaces. nih.govacs.orgfigshare.comFused 4-OT from Burkholderia lata. nih.gov
Symmetric TrimerComposed of three identical subunits arranged with rotational symmetry. nih.govacs.orgfigshare.comEngineered and naturally occurring variants within the 4-OT subgroup. nih.govacs.org
DimerComposed of two subunits. nih.govnih.govThe Escherichia coli homologue, YdcE. nih.govnih.gov
HeterohexamerComposed of six subunits of at least two different types. nih.govacs.orgA dehalogenase from the 4-OT family. nih.gov

Classification within the Tautomerase Superfamily

4-Oxalocrotonate tautomerase is the founding member of the tautomerase superfamily (TSF). ebi.ac.ukontosight.aiacs.orgnih.govebi.ac.uk This superfamily is characterized by members that share the β-α-β structural building block and often utilize an N-terminal proline as a catalytic residue. nih.govacs.orgfigshare.comebi.ac.uk The TSF is divided into five major subgroups, with the 4-OT subgroup being the largest. nih.govacs.orgfigshare.com While members of the 4-OT subgroup are typically constructed from a single β-α-β unit and form hexamers, the other four subgroups are composed of two joined β-α-β units and form trimers. acs.orgnih.govacs.orgfigshare.com

Catalytic Mechanisms and Reaction Dynamics of 4-OT

4-OT catalyzes the isomerization of 2-hydroxymuconate to 2-oxo-3-hexenedioate. ebi.ac.ukwikipedia.org This reaction is a key step in the breakdown of various aromatic hydrocarbons into intermediates of the Krebs cycle. ebi.ac.uknih.gov The enzyme is notable for its efficiency and its use of an N-terminal proline as the primary catalytic residue. wikipedia.orgnih.gov

The catalytic mechanism involves the N-terminal proline (Pro-1) acting as a general base. nih.govnih.govresearchgate.net This proline residue has an unusually low pKa, around 6.4 to 6.7, which allows it to function effectively as a proton shuttle. nih.govnih.govacs.org The reaction proceeds through a two-step proton transfer. First, a proton is abstracted from the C3 position of the substrate and transferred to the nitrogen atom of Pro-1. nih.govnih.govresearchgate.net Subsequently, this proton is transferred back from the proline to the C5 position of the substrate, completing the isomerization. nih.govnih.govresearchgate.net

The active site is located in a hydrophobic region surrounding Pro-1. nih.govacs.org Several other residues are critical for catalysis. Arginine-39 (Arg-39), which comes from an adjacent subunit, acts as a general acid catalyst, assisted by an ordered water molecule. nih.govnih.govresearchgate.net Arginine-11 (Arg-11) is involved in binding the substrate and stabilizing the transition state. nih.govnist.gov Phenylalanine-50 (Phe-50) helps to maintain the hydrophobic environment of the active site, which is favorable for catalysis. nih.gov

Interestingly, studies have shown a "half-of-the-sites" occupation, where only three of the six active sites in the hexamer are occupied by the substrate at any given time. nih.govnih.gov This phenomenon is attributed to negative cooperativity between adjacent active sites, where the binding of a substrate molecule to one site influences the binding affinity of the neighboring sites. nih.govnih.govnist.gov

Key Catalytic Residues of 4-Oxalocrotonate Tautomerase
ResidueRole in CatalysisSupporting Evidence
Proline-1 (Pro-1)Acts as the general base catalyst, shuttling a proton from C3 to C5 of the substrate. nih.govnih.govnih.govresearchgate.netnih.govacs.orgAffinity labeling studies, NMR spectroscopy, and mutagenesis have confirmed its essential role. nih.govnih.govacs.orgrcsb.orgthieme-connect.comrsc.org
Arginine-39 (Arg-39)Functions as the general acid catalyst, polarizing the carbonyl group of the substrate. nih.govnih.govthieme-connect.comMutagenesis studies show a significant decrease in catalytic activity when this residue is altered. nist.gov It originates from an adjacent subunit. nih.govresearchgate.net
Arginine-11 (Arg-11)Plays a role in substrate binding, particularly interacting with the 6-carboxylate group, and facilitates catalysis. nih.govnist.govthieme-connect.comMutations affect both substrate binding and catalytic efficiency. nist.gov
Phenylalanine-50 (Phe-50)Maintains the hydrophobic character of the active site, which is crucial for the low pKa of Pro-1 and overall catalysis. nih.govMutations can significantly alter the enzyme's promiscuous activities. rsc.org

Proton Transfer Catalysis

The catalytic mechanism of 4-OT revolves around the transfer of a proton to achieve the isomerization of its substrate. ontosight.ainih.gov This process involves key catalytic residues within the enzyme's active site that facilitate the movement of the proton.

General Acid-Base Catalysis

The mechanism of 4-OT is a classic example of general acid-base catalysis. ontosight.ailibretexts.orglibretexts.org In this process, a proton is transferred from the substrate to a general base within the enzyme, leading to the formation of an intermediate. ontosight.ai This intermediate then undergoes rearrangement to form the final product. ontosight.ai This type of catalysis is characterized by the participation of acidic or basic residues at the active site to facilitate proton transfers, which helps to stabilize developing charges in the transition state. libretexts.orglibretexts.orgcreative-enzymes.com The reaction rate in general acid-base catalysis is often dependent on the concentration of a buffer, as the buffer components can act as proton donors or acceptors. vedantu.combritannica.com

Residue Function Supporting Evidence
Arginine-11 (Arg-11) Plays a role in substrate binding and facilitates catalysis by acting as an electron sink. nih.govMutation to alanine (B10760859) (R11A) reduces kcat/Km by a factor of 10^2.9, though it does not significantly alter the pKa of Pro-1. nih.gov
Arginine-39 (Arg-39) Functions as the general acid catalyst, assisted by an ordered water molecule. nih.govMutations (R39A, R39Q) lead to a lower pKa for Pro-1 and can alter the structure of the β-hairpin covering the active site. nih.gov
Phenylalanine-50 (Phe-50) Maintains the hydrophobic nature of the active site, which is crucial for lowering the pKa of Pro-1. nih.govMutations of Phe-50 affect the pKa of the catalytic base. ebi.ac.uk

Intermediates of Tautomerization

The tautomerization reaction catalyzed by 4-OT proceeds through specific intermediate compounds. The enzyme converts 4-oxalocrotonate (also referred to as 2-oxo-4-hexenedioate) into its conjugated isomer, 2-oxo-3-hexenedioate. acs.orgnih.govacs.org This conversion occurs via a dienol intermediate, 2-hydroxymuconate (also known as 2-hydroxy-2,4-hexadienedioate). acs.orgnih.govacs.org The reaction involves two sequential proton transfers, with a deprotonated form of 2-hydroxymuconate serving as a key intermediate between these steps. nih.govnih.govacs.org

The primary substrate and intermediates in the 4-OT catalyzed reaction are:

2-oxo-4-hexenedioate : The initial unconjugated substrate. acs.orgnih.govacs.org

2-hydroxymuconate : The dienol intermediate. acs.orgnih.govacs.org

2-oxo-3-hexenedioate : The final conjugated product. acs.orgnih.govacs.org

Kinetic Analysis of 4-OT Reactions

Kinetic studies of 4-OT reveal a highly efficient enzyme. The enzyme exhibits hyperbolic kinetics, and its catalytic rate approaches the diffusion-controlled limit. ebi.ac.uknih.gov However, intriguing kinetic behavior emerges from studies of mutant enzymes and the binding of substrate analogues. For instance, inactivation by affinity labels has demonstrated half-site stoichiometry, suggesting that only half of the available active sites are reactive at a given time. nih.govacs.org This is further supported by observations of negative cooperativity when the R39Q mutant is titrated with an intermediate analogue. nih.govacs.org

A comparative kinetic analysis of 4-OT and its homologues from different bacterial strains highlights variations in their catalytic efficiencies with different substrates.

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Tautomerase I 2-hydroxymuconate46001403.3 x 10⁷
Tautomerase II 2-hydroxymuconate1502506.0 x 10⁵
Canonical 4-OT 2-hydroxymuconate50001005.0 x 10⁷
Tautomerase I 5-(methyl)-2-hydroxymuconate48001204.0 x 10⁷
Tautomerase II 5-(methyl)-2-hydroxymuconate1502805.4 x 10⁵
Canonical 4-OT 5-(methyl)-2-hydroxymuconate55001105.0 x 10⁷
Data sourced from kinetic characterization of tautomerases in Methylibium petroleiphilum strain PM1. nih.gov

Catalytic Promiscuity and Enzyme Diversification of 4-OT

Catalytic promiscuity refers to the ability of an enzyme to catalyze secondary, often mechanistically related, reactions in addition to its primary physiological function. nih.govacs.org This phenomenon is considered a key driver of enzyme evolution, providing a foundation for the development of new enzymatic activities. nih.gov 4-OT and other members of the tautomerase superfamily exhibit this trait, being able to catalyze a range of reactions beyond their native tautomerase activity. nih.govpbrg.hu

For example, 4-OT has been shown to promiscuously catalyze carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael-type additions. pbrg.hu This promiscuity is also linked to the N-terminal proline, which can form an enamine intermediate with aldehyde substrates, activating them for nucleophilic addition. pbrg.hu The study of promiscuous activities in enzymes like 4-OT provides insights into how new enzymes can evolve from existing protein scaffolds. nih.govdntb.gov.ua The β-α-β structural motif found in 4-OT appears to be a versatile building block that nature has utilized to create enzymes with diverse functions, including dehalogenase activity observed in some homologues. nih.gov

Enzymology of 4 Oxalocrotonate Decarboxylase 4 Od

Decarboxylation Mechanism and Cofactor Dependence

The decarboxylation reaction catalyzed by 4-OD is a critical step in the lower pathway of naphthalene (B1677914) degradation. nih.gov This reaction is notable for its reliance on a divalent metal cation and its specificity for a particular class of substrates. nih.govacs.org

Role of Divalent Metal Cations (e.g., Mg2+)

4-Oxalocrotonate decarboxylase requires a divalent metal cation, typically magnesium (Mg²⁺), as a cofactor for its catalytic activity. nih.govrcsb.orgacs.org The metal ion is crucial for the decarboxylation of its substrate, 2-oxo-3-hexenedioate. nih.govutsa.edu It is proposed that the metal ion positions the substrate within the active site and polarizes the carbonyl group, which facilitates the cleavage of the carbon-carbon bond during decarboxylation. acs.org While Mg²⁺ is the naturally utilized cofactor, studies have shown that manganese (Mn²⁺) can also activate the enzyme. utsa.eduutsa.edu The independence of the kinetic isotope effect from the specific metal ion (Mg²⁺ or Mn²⁺) suggests that the primary role of the metal is in substrate positioning and polarization rather than direct involvement in the chemical bond-breaking step. acs.org

Substrate Specificity for Vinylogous β-Keto Acids

4-OD exhibits specificity for vinylogous β-keto acids, a class of compounds characterized by a keto group separated from a carboxylic acid group by a carbon-carbon double bond. nih.govnih.gov The natural substrate for 4-OD is 2-oxo-3-hexenedioate. nih.gov The enzyme's active site is tailored to bind and orient this type of substrate for efficient decarboxylation. acs.orgnih.gov Structural studies with substrate analogues such as acetate, α-ketoglutarate, adipate, and 2-oxoadipate have helped to elucidate the binding interactions within the active site. nih.govacs.org These studies have provided insight into the structural basis for the enzyme's specificity. nih.govnih.gov

Structural Determinants of 4-OD Function

The three-dimensional structure of 4-OD reveals key features that are essential for its catalytic function, including a well-defined active site, a mobile "lid" domain, and the ability to form a complex with another enzyme. nih.govrcsb.orgacs.org

Crystal Structures and Active Site Configuration

The crystal structure of 4-oxalocrotonate decarboxylase from Pseudomonas putida G7 has been determined in both its apo (ligand-free) form and in complex with various substrate analogues. nih.govrcsb.orgnih.gov These structures reveal that 4-OD belongs to the fumarylacetoacetate hydrolase (FAH) superfamily. nih.govresearchgate.net The active site is located within a β-barrel structure and contains residues that are critical for binding the metal cofactor and the substrate. acs.org The metal ion is coordinated by specific amino acid residues, which in turn helps to position the substrate for the decarboxylation reaction. nih.gov

Functional Implications of the Lid Domain

A notable feature of the 4-OD structure is a "lid" domain. nih.govacs.orgnih.gov This domain is a flexible loop that undergoes a conformational change upon substrate binding, effectively closing over the active site. acs.org This movement is thought to be crucial for catalysis by shielding the reaction from the solvent and properly orienting the substrate for decarboxylation. nih.govacs.org The interaction of the lid domain with the substrate is a key determinant of the enzyme's function. nih.gov

Enzyme Complex Formation (e.g., with Vinylpyruvate Hydratase)

In many bacteria, 4-OD exists as part of a complex with vinylpyruvate hydratase (VPH), the subsequent enzyme in the degradation pathway. nih.govacs.orgnih.gov This complex formation is significant because the product of the 4-OD reaction, 2-hydroxy-2,4-pentadienoate, is unstable. nih.gov The close proximity of the VPH active site allows for efficient channeling of this unstable intermediate, preventing its release into the surrounding environment. nih.gov While the two enzymes form a complex, they are thought to have separate active sites. nih.gov The ability to express and purify a stable, monomeric form of 4-OD has been instrumental in studying its individual properties. nih.govnih.gov

Enzyme/ComplexOrganismFunctionQuaternary Structure
4-Oxalocrotonate Decarboxylase (4-OD) Pseudomonas putidaDecarboxylation of 2-oxo-3-hexenedioateMonomer or in complex with VPH nih.govnih.gov
Vinylpyruvate Hydratase (VPH) Pseudomonas putidaHydration of 2-hydroxy-2,4-pentadienoateForms a complex with 4-OD nih.govnih.gov
4-OD/VPH Complex Pseudomonas putidaSequential decarboxylation and hydrationHeterodimer nih.govnih.gov

Metabolic Pathways and Systems Biology of Oxalocrotonate Utilization

Meta-Fission Pathway for Aromatic Hydrocarbon Degradation

The meta-fission pathway is a critical biochemical route employed by various microorganisms for the breakdown of aromatic hydrocarbons. nih.govresearchgate.net In this pathway, catechol and its derivatives are key intermediates that undergo ring cleavage at the meta position. nih.govresearchgate.net This process leads to the formation of a range of aliphatic compounds that can be further metabolized. nih.govresearchgate.net Oxalocrotonate emerges as a significant intermediate within certain branches of these meta-fission pathways. asm.org

Integration of this compound-Converting Enzymes within Catabolic Cascades

The utilization of this compound is facilitated by a series of specialized enzymes that are seamlessly integrated into the broader catabolic cascade of aromatic compound degradation. A key enzyme in this process is 4-oxalocrotonate tautomerase (4-OT), which catalyzes the conversion of 2-hydroxymuconate to 2-oxo-3-hexenedioate. wikipedia.orgebi.ac.uk This tautomerase is a small but efficient enzyme, often working as a hexamer, and is part of the pathway that breaks down compounds like toluene (B28343) and xylene. wikipedia.orgebi.ac.uk

Another crucial enzyme is 4-oxalocrotonate decarboxylase (4-OD), which is responsible for the decarboxylation of 4-oxalocrotonate to produce 2-oxopent-4-enoate (B1242333) and carbon dioxide. wikipedia.org This enzyme is essential in the degradation pathways of benzoate (B1203000), toluene, and xylene. wikipedia.org In some bacteria, such as Pseudomonas putida G7, the 4-oxalocrotonate decarboxylase, known as NahK, is part of the naphthalene (B1677914) degradation pathway. acs.orgnih.gov Interestingly, this enzyme often forms a complex with the subsequent enzyme in the pathway, vinylpyruvate hydratase (VPH), which is thought to prevent the accumulation of a potentially toxic intermediate. nih.govucl.ac.uk

Funneling of Pathway Intermediates into Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle)

The ultimate goal of the meta-fission pathway is to convert complex aromatic hydrocarbons into simple molecules that can enter the central metabolic pathways of the cell, primarily the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgebi.ac.ukresearchgate.net The breakdown products of this compound are funneled into the TCA cycle to generate energy and biosynthetic precursors. researchgate.net

For instance, the action of 4-oxalocrotonate decarboxylase and subsequent enzymes ultimately yields pyruvate (B1213749) and acetyl-CoA. acs.org These molecules are direct entry points into the TCA cycle. khanacademy.orgpromocell.com Pyruvate is converted to acetyl-CoA, which then combines with oxaloacetate to form citrate, initiating the cycle. khanacademy.orgpromocell.com Through a series of reactions, the carbon atoms are oxidized to CO2, and energy is captured in the form of ATP, NADH, and FADH2. khanacademy.org This integration ensures that the carbon and energy stored in aromatic pollutants can be efficiently utilized by the microorganism for its growth and survival. researchgate.net

Diversity of this compound-Involving Pathways Across Microbial Species

For example, in Pseudomonas putida mt-2, the enzymes for toluene and xylene degradation via the meta-fission pathway are encoded on the TOL plasmid. researchgate.net In contrast, Pseudomonas putida G7 utilizes a similar pathway for naphthalene degradation, with the genes located on the NAH7 plasmid. acs.orgnih.gov Studies on bacterial isolates from diverse environments have revealed a limited diversity in the sequences of 4-oxalocrotonate tautomerase, suggesting horizontal gene transfer may play a role in the dissemination of these pathways. researchgate.net

Furthermore, different bacterial genera can employ distinct routes for the catabolism of the same compound. For instance, Azotobacter species utilize an this compound branch for the meta-cleavage of catechol, which differs from the pathways found in some Pseudomonas strains. asm.org The degradation of nitrobenzene (B124822) in some bacteria also involves the formation of 4-oxalocrotonate from 2-aminomuconate. frontiersin.org This metabolic versatility underscores the adaptability of microorganisms in degrading a wide array of aromatic compounds. wikipedia.orgfrontiersin.org

Alternative Degradation Routes and Enzyme Redundancy

In some microorganisms, there is evidence of alternative degradation routes and enzyme redundancy for the metabolism of aromatic compounds, which can enhance their metabolic flexibility and robustness. ut.ee This means that a single organism may possess multiple, distinct pathways for the breakdown of a particular substrate. ut.ee

For instance, some Pseudomonas stutzeri strains isolated from the Baltic Sea have shown functional redundancy in phenol (B47542) and toluene degradation, possessing different sets of enzymes for the initial steps of the pathway. ut.ee While the direct involvement of alternative pathways for this compound itself is less documented, the principle of metabolic redundancy is a key survival strategy for bacteria in fluctuating environments. mdpi.com

The evolution of new enzymatic activities within enzyme superfamilies, such as the 4-oxalocrotonate tautomerase family, can also lead to the emergence of alternative catabolic routes. nih.gov For example, some members of this family have evolved dehalogenase activity, demonstrating how a common structural scaffold can be adapted for different chemical transformations. nih.gov This evolutionary potential allows microbes to develop novel degradation capabilities in response to new environmental pollutants.

Genetics and Regulation of Oxalocrotonate Metabolic Systems

Genomic Organization of Oxalocrotonate Pathway Genes

The genes encoding the enzymes of the this compound pathway are typically found clustered together on the bacterial chromosome or on plasmids. This clustering facilitates the coordinated regulation of the entire metabolic route.

In many bacteria, particularly those of the genus Pseudomonas, the genes for the degradation of aromatic compounds are organized into metabolic gene clusters. These clusters often encompass the entire sequence of enzymatic steps, from the initial substrate to intermediates that can enter central metabolic pathways. For instance, the genes for the meta-cleavage pathway, which includes the this compound branch, are frequently found together. researchgate.net

A prime example is the TOL plasmid pWW0 from Pseudomonas putida mt-2, which carries the xyl gene cluster responsible for the degradation of toluene (B28343) and xylenes (B1142099). jmb.or.kr This cluster contains the genes for the entire pathway, including those that convert the initial substrates to catechol, and the subsequent meta-cleavage pathway enzymes that process the catechol through 2-hydroxymuconic semialdehyde to intermediates of the TCA cycle. researchgate.netjmb.or.kr Similarly, the dmp operon on plasmid pVI150 in Pseudomonas sp. CF600 encodes the enzymes for phenol (B47542) and cresol (B1669610) degradation, also via a meta-cleavage pathway. asm.orgresearchgate.net

These gene clusters are not static and their organization can vary between different bacterial strains and plasmids. This variability is thought to be a key driver in the evolution of new catabolic capabilities. asm.org

The genes within these metabolic clusters are often organized into operons, which are transcriptional units where multiple genes are co-transcribed from a single promoter. researchgate.net This ensures that all the enzymes required for a specific part of the pathway are synthesized simultaneously when needed.

The xyl operon on the TOL plasmid is a well-studied example. It is comprised of 13 structural genes, xylXYZLTEGFJQKIH, which encode the enzymes for the meta-cleavage pathway. jmb.or.kr The gene encoding 4-oxalocrotonate tautomerase, a key enzyme in this pathway, has been identified as xylH. researchgate.net Another well-characterized system is the dmp operon, which contains a cluster of genes encoding the enzymes for the degradation of phenol and its methylated derivatives. researchgate.net

A partial gene order for the meta-cleavage pathway in Pseudomonas putida has been elucidated, suggesting that the genes for 2-hydroxymuconic semialdehyde dehydrogenase and subsequent enzymes are likely transcribed as a single polycistronic mRNA. microbiologyresearch.org This operon structure allows for efficient and coordinated production of the necessary enzymes in response to the presence of the substrate.

Operon Organism/Plasmid Key Genes Function
xylPseudomonas putida mt-2 (TOL plasmid pWW0)xylX, xylY, xylZ, xylL, xylT, xylE, xylG, xylF, xylJ, xylQ, xylK, xylI, xylHDegradation of toluene and xylenes via the meta-cleavage pathway. xylH encodes 4-oxalocrotonate tautomerase. jmb.or.krresearchgate.net
dmpPseudomonas sp. CF600 (plasmid pVI150)dmpK, dmpL, dmpM, dmpN, dmpO, dmpP, dmpQ, dmpR, dmpS, dmpB, dmpC, dmpD, dmpE, dmpF, dmpG, dmpH, dmpIDegradation of phenol and cresols via the meta-cleavage pathway. asm.orgresearchgate.net

Transcriptional and Post-Transcriptional Regulation

The transcription of the operons involved in this compound metabolism is typically controlled by specific regulatory proteins, which can act as either activators or repressors. These regulators, in turn, are often modulated by small effector molecules, which are usually the initial substrate of the pathway or an early intermediate.

In the case of the xyl operon, the regulatory protein XylR acts as a transcriptional activator. nih.gov XylR is activated by binding to toluene or xylene, the initial substrates of the pathway. nih.gov Once activated, XylR promotes the transcription of the xyl operon, leading to the synthesis of the enzymes required for the degradation of these compounds. nih.gov The dmp operon is similarly regulated by the DmpR protein, which is also a transcriptional activator. nih.gov DmpR is activated by phenol and cresols. nih.gov

These regulatory proteins belong to larger families of bacterial transcription factors, such as the NtrC/XylR family. researchgate.net The interaction between the regulatory protein and its specific effector molecule is a key control point in the regulation of the pathway. The presence of the effector molecule signals that the substrate for the pathway is available and that the enzymes for its degradation should be produced.

Regulatory Protein Operon Regulated Effector Molecule Function
XylRxylToluene, xylenesTranscriptional activator nih.gov
DmpRdmpPhenol, cresolsTranscriptional activator nih.gov

The genes for the this compound pathway can be located on either plasmids or the bacterial chromosome. Plasmids are extrachromosomal DNA molecules that can be transferred between bacteria, and they play a significant role in the dissemination of catabolic pathways.

The TOL plasmid pWW0 is a classic example of a plasmid that carries the genes for the degradation of aromatic compounds, including the meta-cleavage pathway. jmb.or.kr The presence of these genes on a transmissible plasmid allows for the rapid spread of the ability to degrade these compounds to other bacteria in the environment. cambridge.org In some cases, the genes for the meta-cleavage pathway are found on the chromosome. For instance, in Pseudomonas fluorescens PU1, the gene for catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway, is located on the chromosome. nih.gov

While both plasmid-encoded and chromosomally-encoded pathways can achieve the same metabolic outcome, there can be differences in their regulation and genetic context. Plasmid-borne pathways are often associated with mobile genetic elements like transposons, which can facilitate their movement and integration into different genetic backgrounds. jmb.or.kr Chromosomally-encoded pathways, on the other hand, may be more stably integrated into the host's genome and subject to different regulatory controls.

Evolutionary Genetics of this compound-Related Enzymes

The enzymes of the this compound pathway have evolved to efficiently catalyze their specific reactions. The study of their evolutionary genetics provides insights into how new enzymatic functions can arise and how metabolic pathways can be assembled and diversified.

4-Oxalocrotonate tautomerase, encoded by the xylH gene, is a member of the tautomerase superfamily of enzymes. nih.gov This superfamily is characterized by a common structural fold, despite the fact that its members catalyze a wide range of different chemical reactions. nih.gov The evolution of new enzymatic activities within this superfamily is thought to occur through gene duplication followed by the accumulation of mutations that alter the enzyme's substrate specificity and catalytic mechanism. nih.gov

The enzymes of the meta-cleavage pathway, in general, are believed to have evolved through a process of recruitment and modification of enzymes from other metabolic pathways. The modular nature of the operons that encode these pathways, with distinct upper and lower pathway modules, may have facilitated the evolution of new catabolic capabilities by allowing for the shuffling and combination of different genetic modules. asm.org This evolutionary flexibility has enabled bacteria to adapt to a wide variety of natural and synthetic aromatic compounds.

Mechanisms of Enzyme Evolution within the Tautomerase Superfamily

The tautomerase superfamily (TSF) represents a remarkable example of divergent evolution, where structurally homologous proteins have evolved to catalyze a wide array of chemical reactions. nih.govacs.org Members of this superfamily are characterized by a conserved β-α-β structural fold and, typically, a catalytic N-terminal proline, which plays a crucial role in their diverse mechanistic functions. nih.govnih.gov The evolution of new enzymatic activities within this superfamily is facilitated by several key mechanisms, with 4-oxalocrotonate tautomerase (4-OT) serving as a well-studied model. nih.govnih.gov

A primary driver of enzyme evolution in the TSF is catalytic promiscuity, which is the inherent ability of an enzyme to catalyze secondary, often low-level, reactions in addition to its primary physiological function. acs.org These promiscuous activities can serve as the starting point for the evolution of new enzymes. acs.org Under new selective pressures, a few strategic mutations in the active site can significantly enhance a latent promiscuous activity, often at the expense of the original function. nih.gov This demonstrates the facile adaptability of the β-α-β fold and suggests that new functions can evolve relatively quickly. acs.orgnih.gov

Research comparing 4-OT with trans-3-chloroacrylic acid dehalogenase (CaaD), another member of the TSF, provides compelling evidence for this evolutionary mechanism. nih.gov Although 4-OT and CaaD catalyze very different reactions in separate catabolic pathways, they share structural homology and a common ancestor. nih.govacs.org Wild-type 4-OT exhibits a low level of CaaD's dehalogenase activity. acs.org By introducing just one or two mutations into the active site of 4-OT to mimic that of CaaD, researchers have been able to dramatically increase the dehalogenase activity. nih.gov For instance, the L8R mutation in 4-OT, which replaces a leucine (B10760876) with an arginine found in CaaD, results in a 50-fold increase in catalytic efficiency (kcat/Km) for the CaaD reaction, while diminishing its native tautomerase activity. nih.govnih.gov This enhancement is attributed to the new arginine residue's ability to stabilize the reaction's enediolate intermediate. nih.govacs.org

This process highlights a trade-off where the enhancement of a new activity can lead to a decrease in the original activity. nih.gov The evolution from a generalist enzyme with multiple low-level activities to a specialist enzyme with one high-level activity is a common theme in the TSF. The shared structural scaffold provides a stable platform upon which subtle changes in active site residues can lead to significant functional shifts, allowing organisms to adapt to new metabolic challenges, such as the degradation of novel aromatic compounds. nih.govnih.gov

Table 1: Kinetic Parameters of Wild-Type 4-OT and Mutants
EnzymeActivity Measuredkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Change in kcat/Km
Wild-Type 4-OT4-OT Activity11,0001507.3 x 10⁷-
Wild-Type 4-OTCaaD Activity0.00164,700340-
L8R Mutant4-OT Activity2,3001601.4 x 10⁷5-fold Decrease
L8R MutantCaaD Activity0.0148201.7 x 10⁴50-fold Increase
L8R/I52E Mutant4-OT Activity1.2284.3 x 10⁴1700-fold Decrease
L8R/I52E MutantCaaD Activity0.00212001.1 x 10⁴32-fold Increase

Impact of Gene Duplication and Fusion on Functional Divergence

Gene duplication is a fundamental process in molecular evolution that provides the raw genetic material for the emergence of new functions. wikipedia.orgnih.gov Following a duplication event, one copy of the gene is free to accumulate mutations and evolve a new function (neofunctionalization), while the other copy retains the original function. wikipedia.orgmdpi.com This process is a major source of metabolic versatility and has played a significant role in the expansion of enzyme superfamilies, including the tautomerase superfamily. nih.gov

Within the 4-oxalocrotonate tautomerase (4-OT) subgroup of the TSF, evidence of evolution through gene duplication and subsequent fusion is apparent. nih.gov The canonical members of the 4-OT subgroup are composed of single β-α-β units that assemble into homo- or heterohexamers. nih.gov However, sequence analysis has identified a distinct subset of "fused" 4-OTs. nih.gov These enzymes are encoded by genes that are approximately double the length of the typical 4-OT gene and are believed to have arisen from a gene duplication and fusion event, where two ancestral protomers were joined by a short linker. nih.gov

This gene fusion has a direct structural and functional impact. Instead of forming hexamers, these fused 4-OTs assemble into trimers. nih.gov This alteration in quaternary structure can lead to functional divergence. The process of fusing two different subunits (an α and a β subunit) from an asymmetric heterohexamer can generate an asymmetric trimer that still retains 4-OT activity. nih.gov This indicates that asymmetry, a feature that can be crucial for evolving new substrate specificities or catalytic mechanisms, can be introduced at the heterohexamer level and then preserved in the more compact, fused trimeric form. nih.gov

The creation of fused genes from simpler ancestral proteins is a powerful evolutionary strategy. nih.gov It allows for the generation of more complex proteins with potentially novel activities. nih.gov In the context of this compound metabolic systems, such events can contribute to the diversification of the pathway, enabling organisms to process a wider range of substrates or to optimize catalytic efficiency. The fused gene can act as a template for further evolution, potentially giving rise to the other subgroups within the TSF that are composed of two consecutively joined β-α-β units. nih.gov

Table 2: Comparison of Canonical and Fused 4-Oxalocrotonate Tautomerases
PropertyCanonical 4-OTFused 4-OT
Gene Structure Single coding sequence for one β-α-β unitDuplicated coding sequence for two linked β-α-β units
Protein Structure Single protomerSingle polypeptide with two fused protomers
Oligomeric State Homo- or HeterohexamerTrimer
Evolutionary Origin Ancestral geneGene duplication and fusion event
Functional Implication Standard tautomerase activityPotential for functional divergence and asymmetry

Horizontal Gene Transfer and Pathway Dissemination

Horizontal gene transfer (HGT) is a potent evolutionary mechanism, particularly in bacteria, that allows for the rapid acquisition of new genetic material and metabolic capabilities from distantly related organisms. wordpress.comnih.gov Unlike vertical gene transfer from parent to offspring, HGT enables the dissemination of entire metabolic pathways, facilitating swift adaptation to new environmental niches or the ability to degrade novel compounds, such as industrial pollutants. wordpress.comfrontiersin.org

The catabolic pathways for aromatic compounds, in which this compound is an intermediate, are frequently located on mobile genetic elements like plasmids and transposons. This localization facilitates their transfer between different bacterial species and genera. nih.gov The dissemination of these pathways via HGT is a key reason for the widespread ability of soil microbiota to mineralize complex aromatic pollutants. nih.govfrontiersin.org For instance, the genes required for the degradation of compounds like benzoate (B1203000) are often found organized in clusters, which can be transferred as a single functional unit. geneticsmr.com

When a metabolic pathway is acquired by a new host, it may not be immediately optimal. wordpress.com The recipient cell may face challenges integrating the new enzymes into its existing metabolic and regulatory networks. wordpress.com Consequently, after a successful HGT event, a period of evolutionary optimization often follows. This can involve mutations that fine-tune enzyme expression or activity to better suit the new host's physiology. wordpress.com The acquisition of a new catabolic route through HGT can also lead to the loss of ancestral pathways that become redundant, further shaping the metabolic landscape of the organism. nih.gov

The study of HGT networks in soil microbiota reveals that genes related to pathways like benzoate degradation are frequently exchanged. frontiersin.org This constant genetic interchange contributes to the vast metabolic diversity and functional redundancy found in microbial communities, enhancing their resilience and adaptive capacity. Therefore, HGT is a critical factor in the dissemination and evolution of this compound metabolic systems, allowing bacteria to continually expand their catabolic repertoire. frontiersin.orgnih.gov

Microbial Physiology and Ecological Significance of Oxalocrotonate Metabolism

Role in Microbial Degradation of Aromatic Hydrocarbons

Oxalocrotonate is an intermediate in the meta-cleavage pathway, a major route for the bacterial degradation of aromatic hydrocarbons. nih.gov This pathway allows microorganisms to utilize a wide range of aromatic compounds, including benzene, toluene (B28343), and xylenes (B1142099), as their sole source of carbon and energy. nih.govnih.gov The process begins with the conversion of these monocyclic aromatic compounds into catechol or its derivatives. nih.gov The catechol ring is then cleaved to produce 2-hydroxymuconate, which is subsequently ketonized by the enzyme 4-oxalocrotonate tautomerase (4-OT) to form 2-oxo-3-hexenedioate. nih.gov This compound is then decarboxylated by 4-oxalocrotonate decarboxylase to generate 2-hydroxy-2,4-pentadienoate, which is further metabolized to central intermediates like pyruvate (B1213749) and acetyl-CoA that enter the Krebs cycle. nih.govacs.org

The degradation of polycyclic aromatic hydrocarbons (PAHs) such as naphthalene (B1677914) also involves the this compound pathway. rcsb.orgnih.gov In Pseudomonas putida G7, for instance, a plasmid-borne set of genes encodes the enzymes necessary to break down naphthalene into intermediates that feed into the tricarboxylic acid cycle. acs.orgrcsb.orgnih.gov One of these enzymes, 4-oxalocrotonate decarboxylase, plays a critical role in this process. acs.orgrcsb.orgnih.gov

Research on Methylibium petroleiphilum PM1, a bacterium capable of degrading various petroleum products, has revealed the presence of two parallel meta-fission pathways. nih.gov The 4-oxalocrotonate tautomerase isozymes from these pathways exhibit different efficiencies in processing substrates like 2-hydroxymuconate and its methylated derivatives, suggesting a specialization for different types of aromatic hydrocarbon metabolites. nih.gov This metabolic versatility is crucial for the organism's ability to thrive in environments contaminated with complex mixtures of hydrocarbons. nih.gov

The following table provides a summary of key enzymes involved in the this compound pathway and their roles in aromatic hydrocarbon degradation.

Enzyme NameAbbreviationFunction in Pathway
4-Oxalocrotonate Tautomerase4-OTCatalyzes the isomerization of 2-hydroxymuconate to 2-oxo-3-hexenedioate. nih.govgenome.jp
4-Oxalocrotonate Decarboxylase4-ODCatalyzes the decarboxylation of 2-oxo-3-hexenedioate to 2-hydroxy-2,4-pentadienoate. nih.govontosight.ai
Vinylpyruvate HydrataseVPHThe subsequent enzyme in the pathway after 4-OD. rcsb.org

Contribution to Environmental Biotransformations and Bioremediation

The microbial metabolism involving this compound is a cornerstone of bioremediation strategies for cleaning up environments contaminated with aromatic pollutants. nih.govresearchgate.net The enzymes of the meta-cleavage pathway are central to the breakdown of these often toxic and persistent compounds into less harmful substances. nih.gov The ability of microorganisms to degrade a wide array of aromatic hydrocarbons, including halogenated ones, highlights the potential of harnessing these natural processes for environmental cleanup. nih.gov

Incomplete degradation of halogenated aromatic compounds can sometimes occur, leading to the accumulation of inhibitory intermediates. nih.gov For example, the catabolism of halogenated catechols can generate 5-halo-HPDs, which have been shown to irreversibly inactivate 4-oxalocrotonate tautomerase, an enzyme upstream in the pathway. nih.gov Understanding these bottlenecks at a molecular level is crucial for optimizing bioremediation efforts, potentially through protein engineering to create more robust enzymes. nih.gov

Metagenomic studies have revealed the widespread presence of genes encoding enzymes of the this compound pathway, such as 4-oxalocrotonate tautomerase, in diverse and often extreme environments like the hypersaline and hyperalkaline Lonar Lake in India. nih.gov This suggests a vast, untapped potential for bioremediation in various ecosystems. The identification of these genes indicates the metabolic capability of the native microbial communities to degrade xenobiotic compounds. nih.gov Similarly, analysis of the wheat rhizosphere has shown an abundance of transcripts related to the degradation of aromatic compounds, pointing to the significant role of plant-associated microbes in rhizoremediation. frontiersin.org

The following table details research findings on the role of this compound metabolism in bioremediation.

Research AreaKey FindingsPotential Applications
Halogenated Hydrocarbon DegradationInactivation of 4-OT by downstream metabolites can stall the degradation process. nih.govProtein engineering of 4-OT to resist inactivation and improve the efficiency of bioremediation. nih.gov
Metagenomic Analysis of Extreme EnvironmentsAbundant genes for benzoate (B1203000) degradation, including 4-oxalocrotonate tautomerase, found in Lonar Lake. nih.govExploitation of extremophilic microbes for bioremediation of contaminated sites with harsh conditions. nih.gov
Rhizosphere MetatranscriptomicsHigh abundance of transcripts for enzymes involved in aromatic compound degradation in the wheat rhizosphere. frontiersin.orgUtilizing plant-microbe interactions to enhance the cleanup of contaminated agricultural soils. frontiersin.org

Ecological Impact within Microbial Ecosystems

The metabolism of this compound and the broader pathways for aromatic compound degradation play a significant role in shaping the structure and function of microbial communities. frontiersin.orgnih.gov In environments where aromatic compounds are a major carbon source, the ability to metabolize them provides a strong selective advantage, influencing the composition of the microbial ecosystem. mdpi.comnih.gov

The genes for these degradation pathways are often located on mobile genetic elements, such as the NAH7 plasmid in Pseudomonas putida G7, which facilitates their transfer between different bacterial species. acs.orgrcsb.orgnih.gov This horizontal gene transfer is a key mechanism for the rapid adaptation of microbial communities to new environmental contaminants.

The interactions within microbial consortia are also crucial for the complete degradation of complex pollutants. plos.org Different species may carry out different steps of a degradation pathway, creating a metabolic network that is more efficient than what any single species could achieve alone. For example, in a phenanthrene-degrading consortium, different bacterial populations were found to be responsible for the upper and lower pathways of degradation, highlighting the importance of microbial interactions in bioremediation. plos.org

The following table summarizes the ecological impacts of this compound metabolism.

Ecological AspectImpact of this compound Metabolism
Microbial Community StructureSelects for microorganisms capable of utilizing aromatic compounds as a carbon source. mdpi.comnih.gov
Horizontal Gene TransferDegradation pathway genes are often on plasmids, facilitating their spread among bacteria. acs.orgrcsb.orgnih.gov
Microbial Consortia InteractionsPromotes synergistic relationships where different species collaborate in degradation pathways. plos.org
Carbon CyclingContributes to the mineralization of organic pollutants, returning carbon to the atmosphere as CO2. nih.govbiorxiv.orgnih.gov

Advanced Methodological Approaches in Oxalocrotonate Research

Computational Biology and Bioinformatics for Mechanistic and Evolutionary Modeling

Advanced computational and bioinformatic approaches have become indispensable in unraveling the complexities of oxalocrotonate-related enzymes and pathways. These methods provide powerful tools for modeling enzyme mechanisms, understanding evolutionary relationships, and identifying novel biosynthetic capabilities.

Molecular Dynamics Simulations of Enzyme Catalysis

Molecular dynamics (MD) simulations offer a dynamic perspective on enzyme function, allowing researchers to observe the intricate motions and interactions that govern catalysis. In the study of enzymes like 4-oxalocrotonate tautomerase (4-OT), MD simulations have provided critical insights into its catalytic mechanism. mdpi.compreprints.orgnih.gov

Simulations have been employed to model the proton transfer process central to the 4-OT-catalyzed isomerization. nih.govnih.gov These studies often utilize hybrid quantum mechanical/molecular mechanical (QM/MM) methods, which treat the reactive center with high-level quantum mechanics while the surrounding protein and solvent are modeled with classical mechanics. nih.govresearchgate.netresearchgate.net This approach has been crucial in demonstrating the role of the N-terminal proline (Pro-1) as a general base, shuttling a proton from C3 to C5 of the substrate. nih.govresearchgate.net

Key findings from MD simulations of 4-OT include:

Substrate Conformation and Binding: Simulations have revealed how the enzyme's active site, including key residues like Arg-11 and Arg-39, orients the substrate for efficient catalysis. nih.govacs.org The deletion of a hydrogen bond between the protein backbone and the substrate was shown to increase the energy barrier for the reaction, a finding supported by both experimental data and QM/MM calculations. acs.org

Role of Oligomerization: Studies combining classical and quantum mechanics have underscored the importance of the native hexameric structure of 4-OT for its catalytic function, highlighting the influence of protein-protein interactions. nih.govnih.gov These models support experimental observations of negative cooperativity, where only three of the six active sites are occupied by the substrate at a given time. nih.govnih.gov

Conformational Dynamics: MD simulations have mapped the allosteric communication pathways within various members of the tautomerase superfamily, including 4-OT. mdpi.com These studies reveal how motions in one part of the enzyme, such as the C-terminal region, can influence the active site residues located at a distance. mdpi.com

Table 1: Key Insights from Molecular Dynamics Simulations of 4-Oxalocrotonate Tautomerase
Simulation FocusKey FindingMethodological ApproachReference
Proton Transfer MechanismPro-1 acts as a general base, shuttling a proton from C3 to C5 of the substrate.QM/MM nih.govresearchgate.net
Oligomeric StateThe hexameric structure is essential for catalysis, exhibiting half-of-the-sites occupation.QM/MM nih.govnih.gov
Substrate PositioningBackbone hydrogen bonds are crucial for correct substrate orientation and lowering the reaction energy barrier.QM/MM, Site-Directed Mutagenesis acs.org
Allosteric CommunicationConformational changes in the C-terminal region are linked to the catalytic activity of the active site.MD Simulations, Correlation Analyses mdpi.com

Sequence Similarity Network Analysis for Enzyme Family Relationships

Sequence Similarity Networks (SSNs) are a powerful bioinformatic tool used to visualize and analyze the relationships within large protein superfamilies based on their sequence similarities. acs.orgosti.gov In the context of this compound-related enzymes, SSNs have been instrumental in mapping the evolutionary landscape of the tautomerase superfamily (TSF), to which 4-OT belongs. rcsb.orgresearchgate.netnih.gov

The TSF is characterized by a conserved β-α-β structural motif and, typically, a catalytic N-terminal proline. nih.govresearchgate.net SSN analysis has confirmed that the superfamily is organized into distinct subgroups, with 4-OT and its homologues forming the largest subgroup. nih.gov These networks have revealed fascinating evolutionary patterns:

Structural Divergence: The 4-OT subgroup members are typically homo- or heterohexamers constructed from a single β-α-β unit, whereas members of other TSF subgroups are trimers composed of two fused β-α-β units. rcsb.orgresearchgate.netnih.gov

Identification of "Linker" Proteins: SSNs have identified "linker" proteins that connect different subgroups, providing clues about the evolutionary transitions and the emergence of new enzymatic activities. acs.org For instance, linkers connecting the 4-OT and cis-3-chloroacrylic acid dehalogenase (cis-CaaD) subgroups have been identified and characterized, shedding light on how functional diversification may have occurred. acs.org

Fused vs. Unfused Enzymes: A notable discovery from SSN analysis is a subset of sequences within the 4-OT subgroup that are double the length of typical 4-OTs. rcsb.orgresearchgate.netnih.gov These "fused" 4-OTs form trimers and represent a structural bridge to the other TSF subgroups, suggesting that a gene fusion event was a key step in the evolutionary history of the superfamily. nih.gov

Prediction and Analysis of Biosynthetic Gene Clusters

The genes encoding enzymes for a specific metabolic pathway are often located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). frontiersin.orgwikipedia.org Identifying and analyzing these clusters is crucial for understanding how organisms metabolize compounds like this compound and for discovering novel metabolic capabilities.

In bacteria, the genes for the degradation of aromatic compounds, which often lead to intermediates like this compound, are frequently organized in BGCs. osti.govnih.govebi.ac.uk For example, the canonical meta-fission pathway for degrading aromatic hydrocarbons, which includes 4-oxalocrotonate tautomerase and 4-oxalocrotonate decarboxylase, is encoded by genes grouped on the TOL plasmid in Pseudomonas putida. osti.govacs.org

Computational tools and genomic analysis pipelines have been developed to predict and analyze these catabolic gene clusters:

Genome Mining: By searching bacterial and fungal genomes for sequences homologous to known pathway enzymes (e.g., dioxygenases, tautomerases, decarboxylases), researchers can identify putative BGCs for aromatic compound degradation. frontiersin.orgnih.gov

Synteny Analysis: The conservation of gene order (synteny) across different species is a strong indicator of a functional relationship. biorxiv.org Tools like RhizoSMASH leverage this principle to predict catabolic gene clusters involved in the breakdown of compounds found in plant root exudates, which include various aromatic molecules. biorxiv.orgresearchgate.net

Functional Annotation: Once a BGC is identified, bioinformatic tools are used to predict the function of each gene based on sequence similarity to characterized enzymes. nih.gov This allows for the reconstruction of entire metabolic pathways, such as the one for 2-aminophenol (B121084) degradation in Burkholderia xenovorans LB400, which proceeds via 4-oxalocrotonic acid. plos.org

Analysis of BGCs has revealed the modular nature of these pathways and their distribution across various microbial species, highlighting their importance in environmental bioremediation and microbial ecology. researchgate.netresearchgate.net

Enzyme Engineering and Directed Evolution Strategies

Building on the foundational knowledge of enzyme structure and mechanism, researchers employ enzyme engineering and directed evolution to tailor the properties of this compound-related enzymes for specific applications. These strategies aim to enhance catalytic efficiency, alter substrate specificity, or even introduce novel functionalities.

Site-Directed Mutagenesis for Active Site Probing

Site-directed mutagenesis is a cornerstone technique in enzymology that allows for the precise substitution of individual amino acids. This method is used to probe the function of specific residues within an enzyme's active site, providing definitive evidence for their roles in substrate binding and catalysis.

In the study of 4-oxalocrotonate tautomerase, site-directed mutagenesis has been used extensively to validate hypotheses derived from structural and computational studies. nih.gov Key active site residues identified and confirmed through mutagenesis include:

Proline-1 (Pro-1): As the catalytic base, mutating Pro-1 dramatically reduces or abolishes tautomerase activity, confirming its essential role in the proton transfer mechanism. nih.gov

Arginine-11 (Arg-11): Mutation of Arg-11 to alanine (B10760859) (R11A) resulted in a significant decrease in catalytic efficiency (kcat) and an increase in the Michaelis constant (Km), indicating its dual role in both catalysis and substrate binding. nist.gov Specifically, Arg-11 is thought to interact with the 6-carboxylate group of the substrate. nist.gov

Arginine-39 (Arg-39): This residue is proposed to function as a general acid catalyst, interacting with the 1-carboxylate and 2-keto group of the substrate to promote catalysis. nih.govnist.gov

Phenylalanine-50 (Phe-50): This residue is crucial for maintaining the hydrophobic environment of the active site, which helps to lower the pKa of the catalytic Pro-1. nih.gov

Similar approaches have been applied to related enzymes. For instance, in trans-3-chloroacrylic acid dehalogenase, which shares structural similarities with 4-OT, mutagenesis of αArg-11 to alanine rendered the enzyme inactive, highlighting its essential role. asm.org

Table 2: Effects of Site-Directed Mutagenesis on Key Active Site Residues of 4-Oxalocrotonate Tautomerase
ResidueMutationObserved EffectInferred RoleReference
Pro-1-Abolished activityCatalytic general base nih.gov
Arg-11R11A88-fold decrease in kcat, 8.6-fold increase in KmSubstrate binding (6-carboxylate) and catalysis nist.gov
Arg-39R39QNegative cooperativity in substrate bindingCatalysis (general acid assistance) nist.gov
Phe-50--Maintains hydrophobic active site, lowers Pro-1 pKa nih.gov

Rational Design and Directed Evolution for Enhanced or Modified Catalysis

While site-directed mutagenesis is excellent for probing function, rational design and directed evolution are strategies aimed at creating new and improved enzymes.

Rational Design involves using detailed knowledge of an enzyme's structure and mechanism to predict specific mutations that will alter its function in a desired way. grantome.comnih.gov For example, modest changes in the promiscuous activities of enzymes in the tautomerase superfamily have been achieved through rational redesign. nih.gov One study successfully altered the oligomeric state of a 4-OT homologue through rational design. grantome.com Another approach used a gene fusion strategy to break the symmetry of the homohexameric 4-OT, allowing for the independent evolution of fused subunits and leading to an efficient biocatalyst for enantioselective Michael reactions. researchgate.net

Directed Evolution , pioneered by Frances H. Arnold, mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. ikifp.edu.plscispace.com This process involves generating a large library of enzyme variants through random mutagenesis and/or recombination, followed by high-throughput screening or selection to identify variants with improved or novel activities. ikifp.edu.pl The genes for these "fittest" variants are then used as templates for subsequent rounds of evolution.

This approach has been particularly successful in expanding the catalytic repertoire of enzymes beyond their natural functions. rsc.org For example, directed evolution has been used to:

Enhance the stability and activity of enzymes under non-natural process conditions. rsc.org

Generate enantiocomplementary variants of 4-OT that can catalyze the addition of acetaldehyde (B116499) to α,β-unsaturated nitroalkenes, producing valuable chiral γ-nitroaldehydes. researchgate.net

Improve the promiscuous aldolase (B8822740) activity of 4-OT, demonstrating that mutations closer to the active site are often more effective than distant ones. researchgate.net

These powerful engineering strategies underscore the remarkable malleability of the 4-OT scaffold and its potential for development into bespoke biocatalysts for synthetic chemistry. researchgate.netnih.gov

Whole-Cell Biocatalysis Approaches

The application of whole-cell biocatalysts represents a significant advancement in this compound-related research, offering a practical and efficient alternative to using isolated enzymes. This approach leverages intact microbial cells, typically engineered to overexpress a target enzyme, to perform specific chemical transformations. The cellular environment provides a protective milieu for the enzyme, enhancing its stability and operational lifespan. Furthermore, whole-cell systems obviate the need for complex enzyme purification processes and facilitate the regeneration of essential cofactors, streamlining the entire catalytic cycle. frontiersin.orgosti.gov

Research in this area has prominently featured the use of recombinant Escherichia coli cells engineered to express 4-oxalocrotonate tautomerase (4-OT). nih.gov This enzyme, originally from the aromatic compound degradation pathway of Pseudomonas putida mt-2, has been successfully harnessed within a whole-cell framework to catalyze valuable chemical reactions. researchgate.netnih.govrsc.org The primary application has been in asymmetric Michael-type additions, where the 4-OT-expressing whole cells act as effective and stereoselective biocatalysts. nih.govresearchgate.net

A key reaction explored is the addition of acetaldehyde to various β-nitrostyrenes. nih.gov This biotransformation yields chiral γ-nitroaldehydes, which are valuable synthons for pharmaceuticals. rsc.orgresearchgate.net For instance, the reaction between β-nitrostyrene and acetaldehyde using recombinant E. coli (4-OT) cells produces 4-nitro-3-phenyl-butanal with excellent enantioselectivity (>99% ee) and product yields reaching up to 60%. nih.govbg.ac.rs The scope of this biocatalytic reaction has been expanded to include branched aldehydes, leading to the synthesis of γ-nitroaldehydes that contain a quaternary carbon atom in the α-position. rsc.orgresearchgate.net

To enhance the efficiency and sustainability of these processes, researchers have investigated immobilization techniques. Encapsulating the E. coli (4-OT) cells in alginate beads has been shown to improve catalyst performance significantly. researchgate.netnih.gov Immobilized biocatalysts exhibit a broader pH activity range and can tolerate higher substrate concentrations compared to their free-cell counterparts. researchgate.netnih.gov Moreover, immobilization allows for easy separation of the catalyst from the reaction mixture and enhances reusability, with studies showing that the beads retain 85% of their initial activity after ten consecutive reaction cycles. nih.gov This strategy, combined with ex situ product recovery using hydrophobic resins like Amberlite XAD-2, substantially reduces the use of organic solvents, making the biocatalytic process more environmentally friendly. researchgate.netnih.gov

Detailed Research Findings

The following table summarizes key findings from whole-cell biocatalysis studies involving 4-oxalocrotonate tautomerase.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues in Oxalocrotonate Biochemistry

Elucidation of Remaining Mechanistic Ambiguities in Oxalocrotonate Transformations

While significant progress has been made in understanding the enzymes of the this compound pathway, several mechanistic questions remain. The precise catalytic mechanisms of these enzymes, including the roles of key amino acid residues and the nature of reaction intermediates, are still under investigation.

One area of focus is the enzyme 4-oxalocrotonate tautomerase (4-OT) . This enzyme is unique because it is one of the smallest known, does not require cofactors or metal ions, and utilizes a proline at the N-terminus as a catalytic residue. acs.org It catalyzes the isomerization of unconjugated α-keto acids to their conjugated forms. acs.orgresearchgate.net Quantum chemical modeling supports a mechanism where the N-terminal proline acts as a base, shuttling a proton from one carbon to another on the substrate, with the initial proton transfer being the rate-limiting step. researchgate.net However, the detailed dynamics of this proton transfer and the specific interactions within the active site that facilitate this catalysis are still being explored. acs.org Docking simulations and pKa calculations have pointed to Arg39 as a key catalytic acid. nih.gov Further research using techniques like native mass spectrometry and ultraviolet photodissociation is helping to differentiate the symmetric and asymmetric trimeric forms of the enzyme and understand how their structures influence their function. nih.gov

Another enzyme with remaining mechanistic questions is vinylpyruvate hydratase (VPH) . VPH catalyzes the hydration of vinylpyruvate. ontosight.ai It is a member of the enolase superfamily and relies on a metal ion, typically magnesium or manganese, for its activity. ontosight.ai In some bacteria, VPH forms a complex with 4-oxalocrotonate decarboxylase (4-OD) , the preceding enzyme in the pathway. nih.govnih.gov This complex is thought to efficiently channel the unstable intermediate product of the decarboxylase to the hydratase. asm.org Stereochemical studies using isotopes have shown that a deuteron (B1233211) is incorporated at two specific positions during the reaction in heavy water (D₂O). nih.govresearchgate.net This has led to a proposed mechanism involving the ketonization of a dienol intermediate followed by the conjugate addition of water. nih.govnih.govresearchgate.net However, it is not yet fully understood whether this process involves one or two bases in the active site. researchgate.net

For 4-oxalocrotonate decarboxylase (4-OD) itself, while it is known to be a metal-dependent enzyme that converts a vinylogous β-keto acid, the structural basis for this specific type of decarboxylation was not clear until recently. nih.govrcsb.org Crystal structures have now implicated a "lid" domain in substrate binding and suggested roles for specific residues in the catalytic mechanism. rcsb.org The enzyme converts 2-oxo-3-hexenedioate to 2-hydroxy-2,4-pentadienoate and requires a magnesium ion as a cofactor. nih.gov The proposed mechanism involves the binding of the substrate in different conformations within the active site to facilitate decarboxylation. nih.gov

A summary of the key enzymes in the this compound pathway and their known mechanistic details is presented in the table below.

EnzymeEC NumberFunctionMechanistic Details & Ambiguities
4-Oxalocrotonate Tautomerase (4-OT) 5.3.2.-Isomerization of 2-oxo-4-hexenedioate to 2-oxo-3-hexenedioate. acs.orgacs.orgUtilizes an N-terminal proline as a general base. researchgate.netresearchgate.net The role of protein-protein interactions and the precise proton transfer pathway are still being investigated. acs.org
4-Oxalocrotonate Decarboxylase (4-OD) 4.1.1.77Decarboxylation of 4-oxalocrotonate to 2-oxopent-4-enoate (B1242333). wikipedia.orgMetal-assisted decarboxylation. nih.gov The exact roles of active site residues and the conformational changes during catalysis are under study. nih.govrcsb.org
Vinylpyruvate Hydratase (VPH) 4.2.1.80Hydration of 2-oxopent-4-enoate to 4-hydroxy-2-oxovalerate. enzyme-database.orgMetal-dependent hydration. ontosight.ai The stereochemical course is established, but whether a one- or two-base mechanism is employed remains an open question. nih.govresearchgate.net

Exploration of Novel this compound-Related Enzymatic Activities and Potential Biocatalytic Applications

The enzymes of the this compound pathway and their homologs represent a rich source for novel biocatalytic applications. Their ability to catalyze specific chemical transformations with high efficiency makes them attractive for use in industrial processes, including the synthesis of fine chemicals and pharmaceuticals.

Researchers are actively searching for new enzymes with this compound-related activities in diverse microbial genomes. This exploration could uncover enzymes with different substrate specificities, improved stability, or novel catalytic functions that can be harnessed for biotechnology. For example, homologs of 4-oxalocrotonate tautomerase, such as YwhB from Bacillus subtilis, have been identified and characterized, revealing both similarities and differences in their inhibitory profiles compared to the canonical enzyme. nih.gov

The potential biocatalytic applications of these enzymes are broad. For instance, the carbon-carbon bond forming and breaking capabilities of aldolases and decarboxylases in these pathways could be used for the synthesis of complex organic molecules. The stereospecificity of enzymes like vinylpyruvate hydratase is particularly valuable for producing chiral compounds, which are important building blocks for many drugs. nih.govnih.gov

Furthermore, the study of enzyme promiscuity, where an enzyme can catalyze a reaction other than its primary physiological one, is a growing area of interest. dntb.gov.ua Understanding and engineering the promiscuous activities of this compound pathway enzymes could lead to the development of novel biocatalysts for a wide range of chemical transformations. The synthesis of 2-fluoro substrate analogues has been a key strategy in probing the active sites of these enzymes and identifying potent inhibitors, which can also serve as leads for developing new biocatalytic tools. nih.gov

Systems-Level Understanding of Microbial Aromatic Metabolism

Moving beyond the study of individual enzymes, researchers are increasingly focused on understanding how the this compound pathway is integrated into the broader metabolic network of microorganisms. A systems-level approach aims to elucidate the regulatory mechanisms that control the expression and activity of the pathway enzymes in response to environmental cues.

This includes investigating how the presence of aromatic compounds triggers the transcription of the genes encoding the degradation pathway. In organisms like Pseudomonas putida, the genes for the this compound pathway are often located on plasmids, such as the TOL plasmid, which allows the bacteria to utilize aromatic hydrocarbons as their sole source of carbon and energy. acs.orgosti.gov The regulation of these genes is complex and involves a network of transcriptional regulators that sense the presence of specific aromatic compounds.

Metabolic modeling and flux analysis are powerful tools for understanding the flow of metabolites through the this compound pathway and its connections to central metabolism. By constructing computational models of the entire metabolic network, researchers can predict how perturbations, such as gene knockouts or changes in nutrient availability, will affect the degradation of aromatic compounds. This knowledge is crucial for optimizing bioremediation strategies and for designing microbial cell factories for the production of valuable chemicals from aromatic feedstocks.

The study of microbial consortia, where multiple species work together to degrade complex mixtures of aromatic compounds, is another important frontier. Understanding the metabolic interactions and division of labor among different species in these communities is essential for predicting and managing the fate of pollutants in the environment.

Advancements in Bioengineering Enhanced Degradation Pathways and Bioremediation Systems

The knowledge gained from studying the biochemistry and regulation of the this compound pathway is being applied to engineer microorganisms with enhanced capabilities for bioremediation. By using synthetic biology and metabolic engineering techniques, scientists are creating microbes that can degrade pollutants more efficiently and robustly.

Another strategy is to expand the substrate range of the pathway by engineering enzymes to act on new target compounds. This can be achieved through directed evolution or rational protein design, where the amino acid sequence of an enzyme is modified to alter its substrate specificity.

Furthermore, there is an effort to improve the tolerance of engineered microorganisms to the toxic effects of aromatic compounds and their degradation intermediates. This can involve engineering efflux pumps to remove toxic compounds from the cell or modifying metabolic pathways to reduce the accumulation of harmful intermediates. The development of whole-cell biosensors for the detection of aromatic pollutants is also an active area of research, which can be used to monitor the effectiveness of bioremediation efforts.

Evolutionary Trajectories of this compound Enzyme Families in Diverse Biomes

The study of the evolution of the this compound pathway provides insights into how microorganisms adapt to new environmental niches and acquire the ability to degrade novel compounds. The enzymes of this pathway are part of larger enzyme superfamilies, such as the tautomerase superfamily, which is known for its mechanistic diversity. nih.gov

By comparing the sequences and structures of this compound pathway enzymes from different organisms and environments, researchers can reconstruct their evolutionary history. This can reveal how new enzymatic functions have emerged through processes like gene duplication, horizontal gene transfer, and divergent evolution. For instance, the 4-oxalocrotonate tautomerase-like subgroup is a part of the larger tautomerase superfamily, and its members exhibit different oligomeric structures, such as homohexamers and heterohexamers, which have evolved to perform specific catalytic functions. nih.gov

The analysis of metagenomic data from various biomes, such as soil and marine environments, is providing a wealth of information on the diversity and distribution of this compound pathway genes. This allows scientists to study how the evolution of these pathways is shaped by the specific environmental conditions and the types of aromatic compounds present in different ecosystems. Understanding these evolutionary trajectories is not only of fundamental scientific interest but can also guide the discovery of novel enzymes and pathways for biotechnological applications.

常见问题

Q. What is the role of oxalocrotonate in microbial degradation pathways, and how is it experimentally validated?

this compound is a key intermediate in the meta-cleavage pathway for aromatic compound degradation (e.g., benzoate and substituted benzoates). It is metabolized via two branches: the hydrolytic branch (direct conversion to 2-oxopent-4-enoate) and the this compound branch (enzymatic steps involving dehydrogenase, isomerase, and decarboxylase). Experimental validation typically involves genetic inactivation of pathway enzymes (e.g., this compound isomerase) to assess growth phenotypes in bacterial strains like Pseudomonas putida. For example, inactivation of 4-oxalocrotonate isomerase disrupts benzoate degradation, confirming its essential role .

Q. What experimental approaches are used to assess this compound isomerase activity in vitro?

Researchers employ enzyme assays using purified this compound isomerase, monitoring substrate conversion via UV-Vis spectroscopy (e.g., absorbance changes at 310 nm for 4-oxalocrotonate). Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten analysis. Controls include heat-inactivated enzyme and spontaneous isomerization rates. Results are cross-validated with genetic knockout strains to confirm enzymatic necessity in vivo .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo findings regarding this compound isomerization?

While 4-oxalocrotonate isomerizes spontaneously in vitro, enzymatic catalysis is critical in vivo due to cellular compartmentalization, pH, and competing metabolic fluxes. To address this discrepancy, studies compare isomerization rates in cell lysates versus purified systems, using isotopic labeling or enzyme inhibitors. Genetic evidence (e.g., growth defects in isomerase-deficient strains) further highlights the enzyme’s physiological role despite in vitro spontaneity .

Q. What factors influence the selection between the hydrolytic and this compound branches during aromatic compound degradation?

Branch selection depends on substrate specificity and enzyme affinity. For example, the dehydrogenase in the this compound branch has high affinity for benzoate-derived metabolites but cannot process m-toluate derivatives, forcing the latter into the hydrolytic branch. Competitive inhibition assays and enzyme kinetics (e.g., substrate-binding affinity measurements) are used to validate this selectivity. Genetic modifications (e.g., overexpression of hydrolytic enzymes) can artificially redirect flux between pathways .

Q. How can transcriptomic and proteomic data be integrated to study this compound pathway regulation under varying environmental conditions?

Multi-omics approaches involve:

  • RNA-seq to identify upregulated genes (e.g., xylH, xylE) during benzoate exposure.
  • Proteomics (e.g., LC-MS/MS) to quantify enzyme abundance (e.g., this compound isomerase).
  • Metabolomics to track pathway intermediates (e.g., 4-oxalocrotonate accumulation in mutants). Data integration requires bioinformatics tools (e.g., KEGG pathway mapping) and statistical validation (e.g., PCA for condition-specific clustering) .

Methodological Rigor & Data Analysis

Q. What strategies ensure reproducibility when characterizing this compound-related enzymes?

  • Detailed protocols : Document buffer compositions, enzyme purification steps, and assay conditions (e.g., temperature, pH).
  • Negative controls : Include heat-denatured enzymes and substrate-only reactions.
  • Validation : Compare results with published kinetic parameters (e.g., Km for this compound isomerase) and replicate experiments across independent labs.
  • Data transparency : Share raw datasets (e.g., absorbance curves, chromatograms) in supplementary materials .

Q. How should researchers analyze contradictory data on pathway dominance in different microbial strains?

Contradictions may arise from strain-specific genetic variations or experimental conditions (e.g., substrate concentration). To address this:

  • Perform comparative genomics to identify gene deletions/insertions affecting pathway enzymes.
  • Conduct growth assays under standardized conditions (e.g., identical carbon sources, pH).
  • Use metabolomic profiling to quantify intermediate fluxes in divergent strains .

Experimental Design & Optimization

Q. What are the critical parameters for optimizing this compound pathway studies in bioremediation models?

  • Substrate specificity : Test degradation efficiency across benzoate derivatives (e.g., p-toluate, m-toluate).
  • Environmental variables : Assess pH, temperature, and oxygen levels using factorial design experiments.
  • Genetic tools : Employ CRISPR-Cas9 for targeted gene knockouts (e.g., xylH for hydrolytic branch analysis).
  • Analytical methods : Validate metabolite identification via HPLC-MS and NMR .

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